molecular formula C15H19NO2 B13081404 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol

1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol

Cat. No.: B13081404
M. Wt: 245.32 g/mol
InChI Key: OJMWRTTYIPIIFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol is an organic compound that features a phenyl ring substituted with an isopropoxy group and a pyrrole ring attached to an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can be synthesized through a multi-step process involving the following key steps:

    Formation of the Phenyl Ring Substituent: The synthesis begins with the preparation of 3-isopropoxyphenylboronic acid through the reaction of 3-bromophenol with isopropyl bromide in the presence of a base such as potassium carbonate.

    Suzuki Coupling Reaction: The 3-isopropoxyphenylboronic acid is then subjected to a Suzuki coupling reaction with 2-bromo-1-(1H-pyrrol-2-yl)ethanol in the presence of a palladium catalyst and a base such as sodium carbonate. This step forms the desired this compound.

    Purification: The final product is purified using techniques such as column chromatography to obtain the pure compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize production costs.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the ethanol moiety can be oxidized to form a ketone or aldehyde using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The isopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents such as sodium hydride and alkyl halides.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide, alkyl halides in acetone.

Major Products Formed:

    Oxidation: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanone.

    Reduction: 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethane.

    Substitution: 1-(3-Alkoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol.

Scientific Research Applications

1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol has several scientific research applications, including:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents with potential therapeutic properties.

    Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.

    Biological Studies: The compound can serve as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may be used in the synthesis of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved can vary based on the structure and functional groups present in the compound.

Comparison with Similar Compounds

1-(3-Isopropoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol can be compared with similar compounds such as:

    1-(3-Methoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: This compound has a methoxy group instead of an isopropoxy group, which may affect its reactivity and biological activity.

    1-(3-Ethoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: The ethoxy group in this compound can influence its solubility and interaction with molecular targets.

    1-(3-Propoxyphenyl)-1-(1H-pyrrol-2-yl)ethanol: The propoxy group may alter the compound’s physical and chemical properties compared to the isopropoxy derivative.

Properties

Molecular Formula

C15H19NO2

Molecular Weight

245.32 g/mol

IUPAC Name

1-(3-propan-2-yloxyphenyl)-1-(1H-pyrrol-2-yl)ethanol

InChI

InChI=1S/C15H19NO2/c1-11(2)18-13-7-4-6-12(10-13)15(3,17)14-8-5-9-16-14/h4-11,16-17H,1-3H3

InChI Key

OJMWRTTYIPIIFK-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=CC(=C1)C(C)(C2=CC=CN2)O

Origin of Product

United States

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